N-1-adamantylhydrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

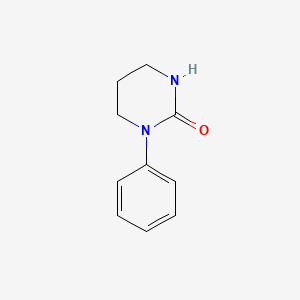

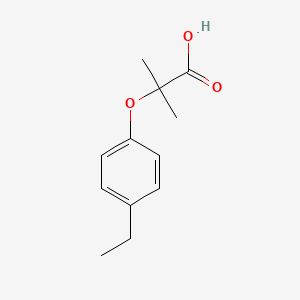

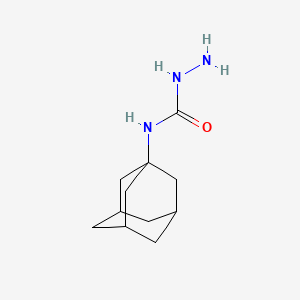

“N-1-adamantylhydrazinecarboxamide” is a biochemical compound with the molecular formula C11H19N3O . It has an average mass of 209.288 Da and a monoisotopic mass of 209.152817 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H19N3O . The IUPAC name for this compound is 1-(1-adamantyl)-3-aminourea.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 209.29 g/mol. Unfortunately, specific physical and chemical properties like hardness, topography, and hydrophilicity are not available .Aplicaciones Científicas De Investigación

Antimicrobial and Hypoglycemic Activities

- N-(1-adamantyl)carbothioamide derivatives, including N-1-adamantylhydrazinecarboxamide, have been synthesized and tested for antimicrobial activity against pathogenic bacteria and yeast-like fungus Candida albicans. Some compounds showed potent antibacterial activity. Additionally, these compounds exhibited hypoglycemic activity in diabetic rats, with significant reductions in serum glucose levels (Al-Abdullah et al., 2015).

Antiviral and Antibacterial Properties

- Adamantyl derivatives, including those related to this compound, were synthesized and evaluated for their anti-HIV and antibacterial activities. Some derivatives showed good antiretroviral activity against HIV-1 and HIV-2, and antibacterial activity against glycopeptide-sensitive and -resistant bacteria (Printsevskaya et al., 2005).

Broad-Spectrum Antibacterial Candidates

- Novel N′-heteroarylidene-1-carbohydrazide derivatives were synthesized and characterized. These compounds, closely related to this compound, displayed potent broad-spectrum antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL (Al-Wahaibi et al., 2020).

Corrosion Inhibition

- N′-(adamantan-2-ylidene)hydrazinecarbothiohydrazide, a compound related to this compound, was investigated as an effective corrosion inhibitor for hydrochloric acid pickling of C-steel. The compound showed high protection efficacy and could be a significant advancement in corrosion inhibition (Sayed & El-Lateef, 2020).

Cancer Cell Growth Inhibition

- Adamantylmaleimide derivatives, including those related to this compound, were studied for their in vitro and in vivo growth inhibition of human gastric cancer cells. Some derivatives showed modest growth inhibitory activities and induced apoptosis in cancer cells (Wang et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

1-(1-adamantyl)-3-aminourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUYDSURXVXCJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364220 |

Source

|

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26496-36-6 |

Source

|

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

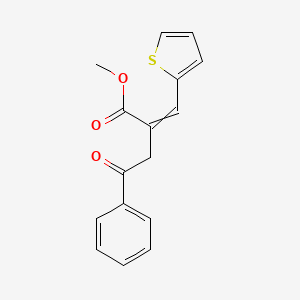

![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

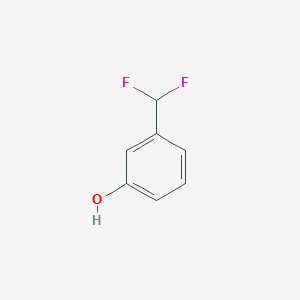

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

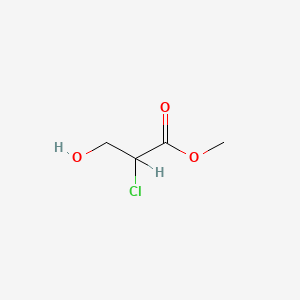

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

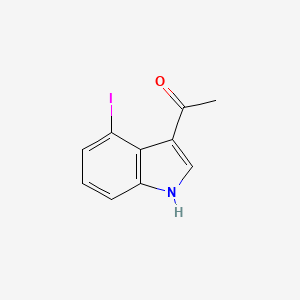

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)